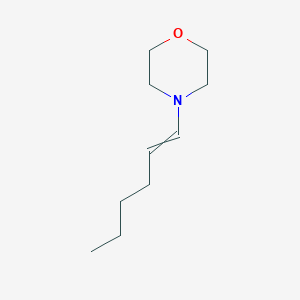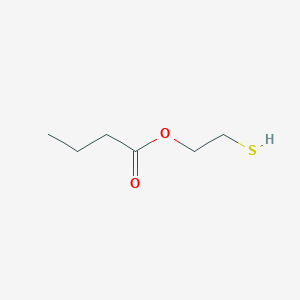![molecular formula C14H11NOS B14597900 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde CAS No. 61254-94-2](/img/structure/B14597900.png)
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno-pyrrole core with a phenyl and a formyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms the thieno-pyrrole core, which can then be further functionalized to introduce the methyl and phenyl groups.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carboxylic acid.
Reduction: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-methanol.
Substitution: 6-Methyl-5-(nitrophenyl)-6H-thieno[2,3-b]pyrrole-2-carbaldehyde.
Scientific Research Applications
6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Indole Derivatives: Indoles share a similar heterocyclic structure and are known for their wide range of biological activities.
Thieno[2,3-b]pyrrole Derivatives: These compounds are isosteric analogs of indoles and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have similar heterocyclic structures and are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness: 6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno-pyrrole core with a phenyl and formyl group makes it a versatile building block for the synthesis of various bioactive molecules .
Properties
CAS No. |
61254-94-2 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
6-methyl-5-phenylthieno[2,3-b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H11NOS/c1-15-13(10-5-3-2-4-6-10)8-11-7-12(9-16)17-14(11)15/h2-9H,1H3 |
InChI Key |
WXOWKIKUWIDQLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1SC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)



![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)


![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)

